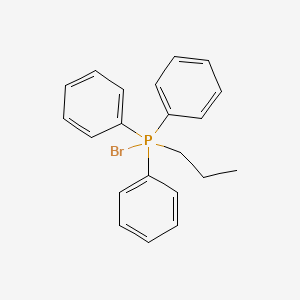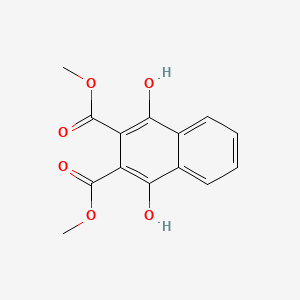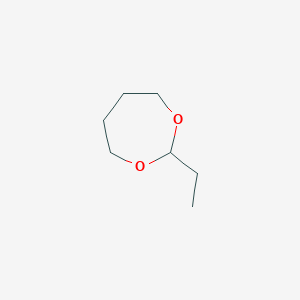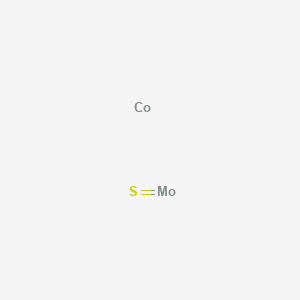
Cobalt--sulfanylidenemolybdenum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–sulfanylidenemolybdenum (1/1) is an intriguing compound that combines cobalt and molybdenum with a sulfanylidenemolybdenum ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–sulfanylidenemolybdenum (1/1) typically involves the reaction of cobalt salts with molybdenum sulfide precursors under controlled conditions. One common method includes the use of cobalt chloride and ammonium tetrathiomolybdate in an aqueous solution, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of cobalt–sulfanylidenemolybdenum (1/1) may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, precise temperature control, and advanced purification techniques to isolate the desired compound.
化学反応の分析
Types of Reactions
Cobalt–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents like sodium borohydride, hydrogen gas, and lithium aluminum hydride are frequently used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) and molybdenum(VI) species, while reduction can produce cobalt(II) and molybdenum(IV) species. Substitution reactions can result in a variety of cobalt and molybdenum complexes with different ligands.
科学的研究の応用
Cobalt–sulfanylidenemolybdenum (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, hydrodesulfurization, and polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as superconductors and magnetic materials.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems, including as a component of enzyme mimics and in drug delivery systems.
Industry: It is used in industrial processes, such as the production of fine chemicals and in the treatment of wastewater.
作用機序
The mechanism of action of cobalt–sulfanylidenemolybdenum (1/1) involves its ability to interact with various molecular targets and pathways. In catalysis, the compound can facilitate electron transfer processes, activate small molecules, and stabilize reaction intermediates. The specific mechanism depends on the nature of the reaction and the conditions under which it is carried out.
類似化合物との比較
Cobalt–sulfanylidenemolybdenum (1/1) can be compared with other similar compounds, such as:
Cobalt–sulfanylidenetungsten (1/1): Similar in structure but with tungsten instead of molybdenum, this compound may exhibit different catalytic properties and stability.
Cobalt–sulfanylidenemolybdenum (2/1): With a different stoichiometry, this compound may have distinct reactivity and applications.
Cobalt–sulfanylidenemolybdenum (1/2): Another variant with a different ratio of cobalt to molybdenum, leading to unique chemical properties.
特性
CAS番号 |
59787-35-8 |
|---|---|
分子式 |
CoMoS |
分子量 |
186.95 g/mol |
IUPAC名 |
cobalt;sulfanylidenemolybdenum |
InChI |
InChI=1S/Co.Mo.S |
InChIキー |
INILCLIQNYSABH-UHFFFAOYSA-N |
正規SMILES |
S=[Mo].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


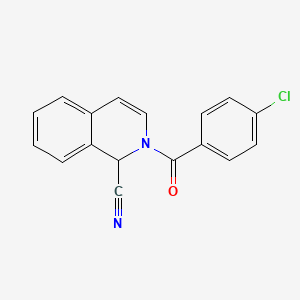
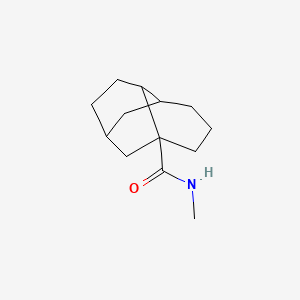
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
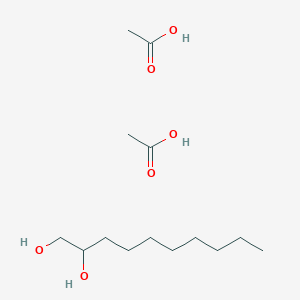



![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
